5-benzyl-1H-imidazol-2-amine hydrochloride

Descripción

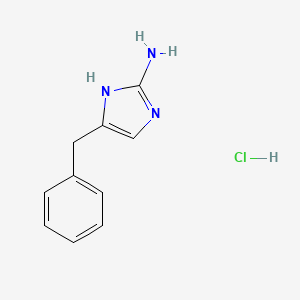

Structure

2D Structure

Propiedades

IUPAC Name |

5-benzyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZBVWHWSRMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1H-imidazol-2-amine hydrochloride primarily involves the cyclization of amido-nitriles, a process that forms the imidazole ring system with the desired substituents. A widely recognized synthetic approach includes the following key steps:

- Nickel-Catalyzed Addition to Nitriles: This step involves the catalytic addition of reagents to the nitrile group, facilitated by nickel catalysts. The reaction proceeds through proto-demetallation and tautomerization steps.

- Dehydrative Cyclization: Following the addition, the intermediate undergoes cyclization, often under dehydrative conditions, to close the imidazole ring.

- Functional Group Incorporation: This method allows the inclusion of various functional groups such as aryl halides and heterocycles, enabling structural diversification.

This synthetic route is favored for its versatility and ability to produce high-purity products suitable for further applications.

Industrial Production Methods

Industrial-scale production of this compound typically involves multi-step synthesis optimized for yield, purity, and scalability. Key features include:

- Use of High-Pressure Reactors: To accelerate reaction rates and improve yields.

- Specialized Catalysts: Nickel-based or other transition metal catalysts enhance selectivity and efficiency.

- Continuous Flow Systems: Employed to maintain consistent reaction conditions and facilitate large-scale production.

- Purification Techniques: Recrystallization and filtration steps are used to isolate the hydrochloride salt with high purity.

These methods ensure the compound is produced efficiently for commercial and research purposes.

Chemical Reaction Analysis Related to Preparation

During the preparation and subsequent modifications, this compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate, Hydrogen peroxide | Acidic or neutral medium | Imidazole N-oxides |

| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride, Lithium aluminum hydride | Methanol or ethanol solvents | Reduced nitrogen derivatives |

| Substitution | Replacement of functional groups | Halogens (Cl, Br) with catalysts | Catalytic conditions | Halogenated imidazole derivatives |

These reactions are relevant for modifying the compound post-synthesis or for intermediate steps in its preparation.

Specific Preparation Process from Patent Literature

A notable patented process (US3450709A) for preparing ring-substituted 2-aminoimidazoles, which includes derivatives like this compound, involves:

- Starting Materials: Cyanamide and substituted aldehydes or ketones.

- Reaction Medium: Aqueous or aqueous-organic solvents.

- Acidification: Use of hydrochloric acid to form the hydrochloride salt.

- Isolation: Precipitation of the hydrochloride salt from the reaction mixture by cooling and filtration.

- Purification: Recrystallization from suitable solvents such as ethanol or methanol.

This method emphasizes mild conditions and straightforward isolation techniques, making it suitable for both laboratory and industrial scales.

Summary Table of Preparation Methods

| Method Type | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nickel-Catalyzed Cyclization | Addition to nitriles, cyclization | Nickel catalysts, nitriles | Controlled temperature, dehydrative | High selectivity, functional group tolerance | Requires catalyst handling |

| Multi-Step Industrial Synthesis | High-pressure reactors, continuous flow | Specialized catalysts | High pressure, continuous flow | Scalable, high purity | Complex equipment, cost |

| Patent Method (US3450709A) | Cyanamide + aldehyde, acidification | Cyanamide, HCl | Aqueous solvent, mild acid | Simple, mild conditions | May require purification steps |

Research Findings and Notes

- The nickel-catalyzed method allows for the incorporation of diverse substituents, which is critical for tailoring biological activity.

- Industrial methods focus on maximizing yield and purity through process optimization, including catalyst selection and reaction engineering.

- The patented aqueous acidification approach provides a practical route for the hydrochloride salt with straightforward purification.

- Oxidation and reduction reactions post-synthesis offer pathways to derivatives with altered chemical properties, useful in medicinal chemistry.

Análisis De Reacciones Químicas

Substitution Reactions

The amine group and benzyl substituent participate in nucleophilic and electrophilic substitution reactions.

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction

The imidazole ring and benzyl group are susceptible to redox transformations.

Table 2: Oxidation/Reduction Pathways

Metal-Catalyzed Reactions

Transition metals enable cross-coupling and functionalization.

Table 3: Metal-Mediated Reactions

Condensation and Cyclization

The amine group engages in condensation to form heterocycles.

Example Reaction

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions to yield imine-linked derivatives .

-

Intramolecular Cyclization : Base-catalyzed (e.g., BEMP) closure forms imidazolidin-2-ones .

Functional Group Transformations

Halogenation :

Hofmann Rearrangement :

Stability and Reactivity Considerations

-

Solubility : Limited water solubility (soluble in DMSO) necessitates polar aprotic solvents for reactions.

-

pH Sensitivity : Deprotonation of the amine (pKa ~7–8) is critical for nucleophilic reactions .

Key Research Findings

-

Efficiency of BEMP Catalyst : Enables room-temperature alkylation/acylation with >90% conversion in CH₃CN .

-

Electrochemical Applications : Benzyl amines participate in imidazole synthesis via iodine-mediated pathways .

-

Biological Relevance : Derivatives show COX-2 inhibition (IC₅₀ ~8–13.7 µM) and antimicrobial activity .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-benzyl-1H-imidazol-2-amine hydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Demonstrates cytotoxic effects on multiple cancer cell lines, indicating potential for cancer treatment.

Medicine

- Drug Development : Investigated for its ability to interact with biological targets, particularly in the development of new therapeutic agents.

- Potential Applications : Research is ongoing to explore its use in treating conditions such as cancer, infections, and metabolic disorders.

Industry

- Material Development : Utilized in the creation of functional materials, including polymers and catalysts for industrial processes.

This compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has shown effectiveness against various pathogens. The following table summarizes its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| E. coli | 8 µg/mL | Broth Dilution |

| S. aureus | 4 µg/mL | Broth Dilution |

| C. albicans | 16 µg/mL | Broth Dilution |

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Method Used |

|---|---|---|

| HCT116 | 0.294 | SRB Assay |

| HL60 | 0.362 | CellTiter-Blue |

| MCF7 | 1.14 | MTT Assay |

| PC3 | 2.13 | MTT Assay |

These results indicate significant antiproliferative activity, particularly against colon cancer (HCT116) and leukemia (HL60) cell lines.

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human colon cancer cells (HCT116). The researchers reported an IC50 value of 0.294 µM, indicating potent cytotoxicity. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of E. coli and S. aureus at low concentrations (MICs of 8 µg/mL and 4 µg/mL respectively), suggesting its potential use in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 5-benzyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Key Research Findings

Limitations

- Yield Challenges : Synthesis of benzyl-substituted imidazoles often results in moderate yields (e.g., 15–65%) due to steric hindrance from the benzyl group .

- Selectivity Issues : Acylation reactions may require precise conditions to avoid side products, as seen in the contamination of compound 7i during synthesis .

Actividad Biológica

5-Benzyl-1H-imidazol-2-amine hydrochloride is a compound belonging to the imidazole family, which has garnered interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered heterocyclic structure known for its role in various biological systems. The specific substitution pattern of the benzyl group contributes to its unique properties and activities.

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anticancer Properties : Demonstrates cytotoxic effects on multiple cancer cell lines.

- Anti-inflammatory Effects : Inhibits inflammatory pathways.

- Antidiabetic Activity : Potentially regulates glucose metabolism.

Biochemical Pathways

The compound interacts with several biochemical pathways, influencing cellular processes such as apoptosis and kinase signaling. For instance, it has been shown to downregulate critical kinases involved in cancer progression, including members of the BRK, FLT, and JAK families .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Method Used |

|---|---|---|

| HCT116 | 0.294 | SRB Assay |

| HL60 | 0.362 | CellTiter-Blue |

| MCF7 | 1.14 | MTT Assay |

| PC3 | 2.13 | MTT Assay |

These results indicate significant antiproliferative activity, particularly against colon cancer (HCT116) and leukemia (HL60) cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values for various bacterial strains, demonstrating its potential as an antimicrobial agent:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These findings suggest that this compound could be developed into a treatment for infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on HL60 leukemia cells. The treatment resulted in a significant increase in activated caspase-3 levels, indicating enhanced apoptosis compared to untreated controls. This suggests that the compound may effectively induce cell death in cancerous cells through apoptosis pathways .

Case Study 2: Antimicrobial Activity

In another research effort, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a notable reduction in bacterial growth at low concentrations, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.